molecular formula C16H16N4O3S2 B2631236 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide CAS No. 893361-62-1

4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide

货号: B2631236
CAS 编号: 893361-62-1
分子量: 376.45
InChI 键: XNVCCZDPAIQBPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives emerged as a focal point in medicinal chemistry during the early 21st century, driven by their structural resemblance to adenine and their adaptability in drug design. Initial synthetic efforts in the 1990s focused on modifying purine analogs to enhance metabolic stability, leading to the exploration of thiophene-fused pyrimidines. By the 2010s, researchers recognized the scaffold’s potential in targeting kinases such as ataxia telangiectasia mutated and Rad3-related (ATR) kinase, a critical regulator of DNA damage response.

A landmark study in 2023 demonstrated the efficacy of thieno[3,2-d]pyrimidine-based ATR inhibitors, with compound 34 (a derivative featuring a thieno[3,2-d]pyrimidine scaffold) achieving an IC~50~ value of 1.5 nM against ATR kinase. This breakthrough underscored the scaffold’s capacity for high selectivity and potency, catalyzing further investigations into structurally related compounds, including 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide.

Chemical Classification and Nomenclature

The compound belongs to the thieno[3,2-d]pyrimidine family, a subclass of fused heterocycles comprising a thiophene ring annulated with a pyrimidine ring at the [3,2-d] position. Its systematic IUPAC name, this compound, delineates its structure as follows:

  • Thieno[3,2-d]pyrimidin-2-yl : A bicyclic system where the thiophene’s third and second carbons fuse with the pyrimidine’s second and fourth positions, respectively.
  • 3-Methyl-4-oxo-3H,4H,6H,7H : Substituents on the pyrimidine ring, including a methyl group at position 3, a ketone at position 4, and hydrogen atoms at positions 6 and 7, indicating partial saturation.
  • Sulfanylacetamido : A sulfur-linked acetamide group bridging the thienopyrimidine core to the benzamide moiety.
  • Benzamide : A benzene ring substituted with a carboxamide group at the para position.

Table 1 summarizes key structural features and their corresponding positions:

Structural Feature Position/Substituent
Thieno[3,2-d]pyrimidine core Bicyclic scaffold
Methyl group C3 of pyrimidine
Ketone group C4 of pyrimidine
Sulfanylacetamido linker C2 of thiophene
Benzamide moiety Para position of benzene ring

Significance in Heterocyclic Chemistry

Thieno[3,2-d]pyrimidines occupy a unique niche in heterocyclic chemistry due to their electronic and steric properties, which enable diverse non-covalent interactions with biological targets. Their planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the sulfur atom enhances binding to metalloenzymes. These attributes make the scaffold highly amenable to structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles.

The incorporation of a sulfanylacetamido-benzamide side chain in this compound exemplifies rational drug design. The sulfanyl group improves solubility and metabolic stability, whereas the benzamide moiety introduces hydrogen-bonding capabilities critical for target engagement. Such hybrid structures align with modern strategies in kinase inhibitor development, where modular architectures enable fine-tuning of selectivity and efficacy.

Furthermore, thieno[3,2-d]pyrimidines serve as bioisosteres of purines, allowing them to interfere with nucleotide-binding domains in proteins involved in DNA repair and cell cycle regulation. This property has been exploited in designing inhibitors for ATR kinase, a target implicated in synthetic lethality approaches for cancers with homologous recombination deficiencies.

Table 2 compares thieno[3,2-d]pyrimidine with its isomeric counterparts:

Isomer Fusion Position Biological Applications
Thieno[2,3-d]pyrimidine Thiophene C2-C3 Antiviral, anti-inflammatory
Thieno[3,2-d]pyrimidine Thiophene C3-C2 Kinase inhibition, anticancer
Thieno[3,4-d]pyrimidine Thiophene C3-C4 Antimicrobial, anticonvulsant

属性

IUPAC Name

4-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-20-15(23)13-11(6-7-24-13)19-16(20)25-8-12(21)18-10-4-2-9(3-5-10)14(17)22/h2-5H,6-8H2,1H3,(H2,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVCCZDPAIQBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

化学反应分析

Types of Reactions

4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thienopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[3,2-d]pyrimidine derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in several studies that evaluated the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Case Studies : A study conducted by Walid Fayad et al. identified novel anticancer compounds through high-throughput screening of drug libraries. The findings indicated that certain derivatives of thieno[3,2-d]pyrimidine significantly inhibited tumor growth in multicellular spheroids .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In Vitro Studies : Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may disrupt bacterial cell wall synthesis .

Biochemical Tools

In addition to its therapeutic applications, 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide serves as a valuable biochemical tool:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting protein kinases which are critical for cellular signaling .

Data Tables

Application AreaActivity TypeTarget Organisms/CellsReference
AnticancerTubulin polymerization inhibitionMCF-7, A549Walid Fayad et al.
AntimicrobialBactericidalStaphylococcus aureusChemicalbook
Biochemical ToolEnzyme inhibitionVarious protein kinasesPMC2874658

作用机制

The mechanism of action of 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity (if reported) Synthesis Highlights References
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate Ethyl ester instead of benzamide; phenyl at position 3 of thienopyrimidinone ~471 (calculated) Not reported Esterification of benzoic acid derivative
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidin-4-one core with benzylsulfanyl group; lacks thieno ring 237.3 CDK2 inhibition activity Nucleophilic substitution (benzyl chloride + NaOH/DMSO)
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Benzamide linked to pyridinylthiazole; sulfonyl group 376.4 Not reported EDCI/HOBt-mediated amide coupling
Example 53 (Patent-derived pyrazolo[3,4-d]pyrimidin-4-one derivative) Pyrazolo-pyrimidinone core with fluorophenyl and isopropylbenzamide 589.1 (M+1) Kinase inhibition (implied) Suzuki coupling and multi-step functionalization

Key Observations:

Replacement of the thieno ring with a pyrazolo[3,4-d]pyrimidinone (as in ) introduces nitrogen-rich heterocycles, which may alter electron distribution and hydrogen-bonding interactions.

Side Chain Variations :

  • The benzamide terminus in the target compound likely improves solubility and bioavailability compared to the ethyl ester analog (). Amides are less prone to hydrolysis than esters, enhancing metabolic stability.
  • The sulfanyl acetamido linker is conserved in the ethyl ester analog (), suggesting its role in maintaining spatial orientation for target engagement.

Biological Implications: The benzylsulfanyl pyrimidinone () demonstrates CDK2 inhibition, highlighting the importance of sulfanyl groups in kinase binding. The target compound’s thienopyrimidinone core may similarly interact with ATP-binding pockets. Fluorinated and bulky substituents (e.g., in ) are associated with enhanced selectivity and potency in kinase inhibitors, suggesting that the 3-methyl group in the target compound could modulate selectivity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzamide group (target compound) is less lipophilic than the ethyl ester (), which may improve aqueous solubility.
  • Metabolic Stability: The thienopyrimidinone core’s fused structure may reduce oxidative metabolism compared to non-fused pyrimidinones ().

生物活性

The compound 4-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzamide , also known as a thieno[3,2-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

The molecular formula of the compound is C15H15N3O2S2C_{15}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 333.4 g/mol. The IUPAC name is 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H15N3O2S2
Molecular Weight333.4 g/mol
IUPAC Name2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
InChI KeyAOYYEFACLOJBSQ-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. The compound was evaluated against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 12.50 µM.
  • A549 (Lung Cancer) : Showed an IC50 value of 26 µM.
  • HeLa (Cervical Cancer) : Demonstrated notable cytotoxicity with an IC50 value of 7.01 ± 0.60 µM.

These results suggest that the compound effectively inhibits cancer cell proliferation and induces apoptosis in targeted cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against several pathogens. In vitro studies have shown:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values ranged from 5 to 10 µg/mL.
  • Escherichia coli : MIC values were reported at approximately 8 µg/mL.

These findings indicate its potential use as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study

A case study involving the use of this compound in combination with other chemotherapeutics demonstrated enhanced efficacy in tumor reduction in xenograft models. The combination therapy resulted in a significant decrease in tumor volume compared to monotherapy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。